

## what is (R)-TCO-OH in click chemistry

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Compound of Interest		
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An In-depth Technical Guide to **(R)-TCO-OH** in Click Chemistry For Researchers, Scientists, and Drug Development Professionals

## Introduction to (R)-TCO-OH

**(R)-TCO-OH**, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a pivotal reagent in the field of bioorthogonal chemistry.[1] It is a derivative of trans-cyclooctene (TCO), a highly strained alkene that has become an invaluable tool for chemical biologists.[2] Its significance lies in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems.[2]

The structure of **(R)-TCO-OH** is composed of two key features:

- The Trans-Cyclooctene (TCO) Moiety: This eight-membered ring contains a strained transdouble bond, which is the reactive component. The high ring strain provides the thermodynamic driving force for rapid participation in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[1][2]
- The Hydroxyl (-OH) Group: This functional group serves as a versatile handle for chemical modification, allowing **(R)-TCO-OH** to be attached to a wide array of molecules such as proteins, antibodies, small-molecule drugs, or imaging agents through standard conjugation chemistry.[1][2] The hydroxyl group also enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological environments.[3]

The "(R)" designation refers to the specific stereochemistry at the hydroxyl-bearing carbon, which places the hydroxyl group in an axial position. This stereochemistry is critical as it



significantly influences the molecule's reactivity.[4]

## The Core Reaction: TCO-Tetrazine Ligation

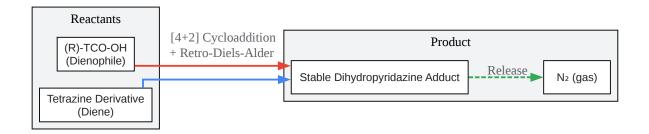
The primary application of **(R)-TCO-OH** is its reaction with tetrazine (Tz) derivatives, known as the TCO-tetrazine ligation.[2] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition and is recognized as one of the fastest and most efficient bioorthogonal reactions available.[2][5]

The reaction proceeds in a two-step mechanism: a [4+2] cycloaddition between the electron-rich TCO (the dienophile) and the electron-poor tetrazine (the diene), followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N<sub>2</sub>) to form a stable dihydropyridazine product.[3][6]

Key characteristics of this reaction include:

- Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants (k<sub>2</sub>) that can reach up to 10<sup>6</sup> M<sup>-1</sup>s<sup>-1</sup>.[1][7] This allows for efficient labeling even at very low concentrations, which is crucial for in vivo studies.
- Bioorthogonality: The TCO and tetrazine groups are highly selective for each other and do not interact with naturally occurring functional groups in biological systems, such as amines or thiols.[2][5]
- Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require a toxic catalyst like copper, making it ideal for live-cell and in vivo applications.[2][3]
- Irreversibility: The formation of a stable covalent bond and the release of nitrogen gas as the sole byproduct drive the reaction to completion.[2][3]





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The TCO-tetrazine IEDDA reaction mechanism.

## **Data Presentation**

## Table 1: Core Properties of (R)-TCO-OH



Property	Description	
Chemical Name	(R)-(E)-cyclooct-4-en-1-ol[1]	
CAS Number	39637-78-0[8]	
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O[9]	
Molecular Weight	126.20 g/mol [9]	
Storage Conditions	Store at -20°C for long-term storage, protected from light and moisture.[1]	
Reactivity	The strained trans-cyclooctene ring undergoes a rapid, catalyst-free, and bioorthogonal IEDDA cycloaddition with tetrazines.[1] The hydroxyl group can be used for further derivatization.	
Stability	TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by serum components like copper-containing proteins.[1][10] Dioxolane-fused TCO (d-TCO) derivatives show enhanced stability.[10] In one study, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[1][11]	

## The Role of Stereochemistry in Reactivity

The reactivity of TCO derivatives is critically influenced by the stereochemistry of substituents on the cyclooctene ring.[4] In its most stable conformation, a substituent can be in either an axial or equatorial position.[4]

- **(R)-TCO-OH** (Axial Isomer): This isomer is characterized by higher ring strain. The increased strain energy results in a conformation that is closer to the transition state of the Diels-Alder reaction, which lowers the activation energy and significantly accelerates the reaction rate.[4]
- (S)-TCO-OH (Equatorial Isomer): This isomer exists in a more stable, lower-energy conformation. While still reactive, it reacts more slowly with tetrazines compared to the axial isomer.[4]



Experimentally, the axial (R)-isomer has been found to be up to four times more reactive than the equatorial (S)-isomer.[1][4] This makes **(R)-TCO-OH** the superior choice for applications where reaction speed is critical, such as in vivo imaging at low concentrations.[4]

**Table 2: Comparison of Second-Order Rate Constants** 

(k<sub>2</sub>) for TCO-Tetrazine Reactions

TCO Derivative	Tetrazine Partner	Rate Constant (k <sub>2</sub> ) (M <sup>-1</sup> S <sup>-1</sup> )	Conditions
Parent TCO	3,6-di-(2-pyridyl)-s- tetrazine	~2.0 x 10³	Organic/Aqueous mix[2][11]
TCO conjugated to CC49 antibody	Indium-labeled tetrazine	(13 ± 0.08) x 10 <sup>3</sup>	PBS, 37°C[1][11]
(R)-TCO-OH (axial)	3,6-di-(2-pyridyl)-s- tetrazine	~150,000	Not Specified[4][11]
(R)-TCO-OH	3,6-di-(2-pyridyl)-s- tetrazine	~3.3 x 10⁵	Acetonitrile/Water
d-TCO (syn- diastereomer)	3,6-di-(2-pyridyl)-s- tetrazine	~3.66 x 10 <sup>5</sup>	Water, 25°C[11]
s-TCO (conformationally strained)	3,6-di-(2-pyridyl)-s- tetrazine	> 1.0 x 10 <sup>6</sup>	Not Specified[2][12]

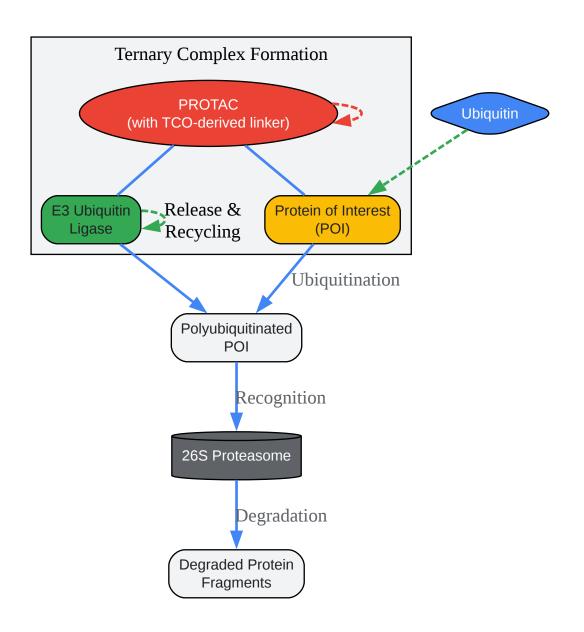
## **Applications in Research and Drug Development**

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.[2]

Bioconjugation: (R)-TCO-OH is an excellent tool for covalently linking molecules.[2] After
attaching the TCO moiety to a biomolecule of interest (e.g., an antibody), it can be rapidly
and specifically conjugated to another molecule carrying a tetrazine tag, such as a
fluorescent dye or a drug payload.[2]



- Live-Cell Imaging: The bioorthogonality and fast kinetics are ideal for imaging dynamic processes in living cells.[2][13] A common strategy involves labeling a target on the cell surface with a TCO-antibody, followed by the addition of a tetrazine-fluorophore for visualization.[3]
- Proteolysis-Targeting Chimeras (PROTACs): (R)-TCO-OH serves as a linker for constructing PROTACs.[1][2][8] These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1]



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Catalytic cycle of a PROTAC for targeted protein degradation.[1]

# Experimental Protocols Protocol 1: General Protein Bioconjugation Workflow

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester (synthesized from **(R)-TCO-OH**) and subsequent ligation with a tetrazine derivative.[1][2]

Part A: TCO Functionalization of Protein

- Materials:
  - Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]
  - TCO-NHS ester (e.g., TCO-PEG-NHS) dissolved in anhydrous DMSO.[1]
  - Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
  - Desalting spin column.[2]
- Methodology:
  - Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.[1][2]
  - Reaction Setup: Immediately before use, prepare a fresh stock solution of the TCO-NHS
    ester in DMSO. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the
    protein solution.[1][2]
  - Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
  - Quenching (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes to stop the reaction by consuming any unreacted NHS ester.[1]





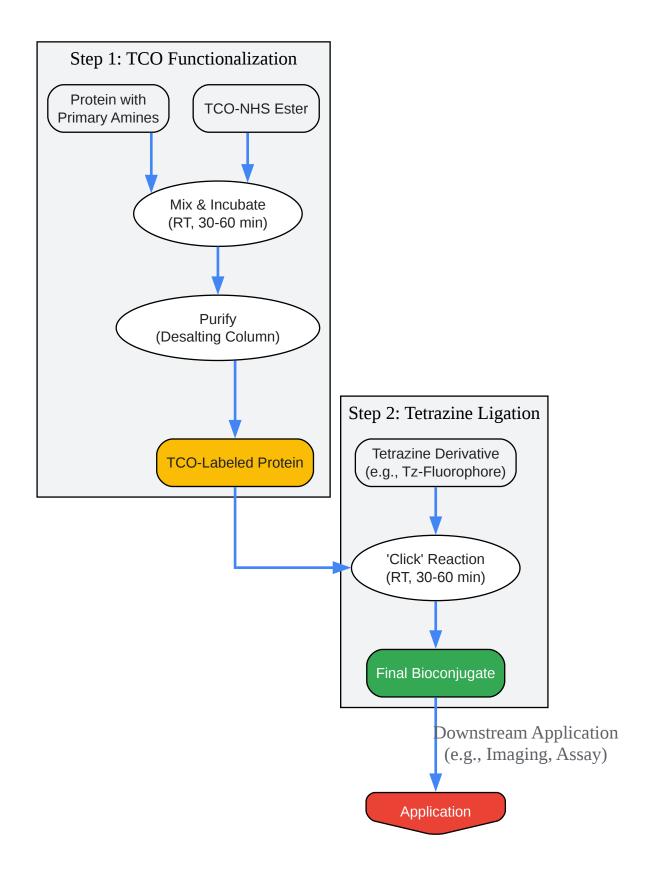


Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a
desalting spin column according to the manufacturer's instructions. The eluate contains
the purified TCO-labeled protein.[1][2]

Part B: Tetrazine Ligation ("Click" Reaction)

- Materials:
  - Purified TCO-labeled protein from Part A.
  - Tetrazine derivative (e.g., Tz-Fluorophore) dissolved in DMSO.
- Methodology:
  - Reaction Setup: Add the tetrazine derivative to the purified TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine is recommended to ensure complete reaction.[2][3]
  - Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[2] For live-cell applications, the reaction will proceed under physiological conditions.
  - Analysis: The final bioconjugate is ready for downstream applications. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical methods like SDS-PAGE or mass spectrometry.[2]





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Step-by-step experimental workflow for bioconjugation.[2]



## **Protocol 2: Pre-targeted Live-Cell Imaging**

This protocol outlines a common strategy for imaging cell-surface targets, which improves the signal-to-noise ratio by separating the targeting and labeling steps.[3]

#### Materials:

- Adherent cells cultured in a glass-bottom dish.
- TCO-functionalized antibody targeting a cell-surface protein.
- Cell-impermeable Tetrazine-fluorophore.
- Cell culture medium and wash buffer (e.g., PBS with Ca<sup>2+</sup>/Mg<sup>2+</sup>).[3]

#### Methodology:

- Pre-targeting (TCO Installation): Incubate the cells with the TCO-labeled antibody (e.g., 10 μg/mL) in cell culture medium for 1 hour at 37°C. This allows the antibody to bind to its target on the cell surface.[3]
- Washing: Gently wash the cells three times with pre-warmed wash buffer to remove any unbound TCO-antibody.[3]
- Ligation (Tetrazine Reaction): Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 μM in fresh culture medium.[3]
- Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[3]
- Final Wash & Imaging: Wash the cells twice with wash buffer to remove excess
   fluorophore. The cells are now ready for live-cell imaging using fluorescence microscopy.

## Conclusion

**(R)-TCO-OH** and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers.[2] The combination of a stable, functionalizable handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools.[2] From



illuminating cellular machinery in real-time to developing next-generation targeted therapeutics like PROTACs and ADCs, the applications of **(R)-TCO-OH** continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.[1][2]

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